molecular formula C9H10BrNO3 B8163733 1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene

1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene

Cat. No.: B8163733
M. Wt: 260.08 g/mol
InChI Key: GAHHOFXYMUKXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene is a substituted aromatic compound featuring a bromine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 2, a methyl group (-CH₃) at position 5, and a nitro group (-NO₂) at position 3. This arrangement of electron-withdrawing (nitro, bromine) and electron-donating (ethoxy, methyl) substituents influences its reactivity, solubility, and applications in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals.

Properties

IUPAC Name

1-bromo-2-ethoxy-5-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9-7(10)4-6(2)5-8(9)11(12)13/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHHOFXYMUKXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated sulfuric acid and nitric acid.

    Bromination: Substitution of a hydrogen atom on the benzene ring with a bromine atom using bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

    Ethoxylation: Introduction of the ethoxy group through a reaction with ethanol in the presence of a strong acid catalyst.

    Methylation: Introduction of the methyl group using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound typically involves similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or a thiol.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1-bromo-2-ethoxy-5-methyl-3-aminobenzene.

    Oxidation: Formation of 1-bromo-2-carboxy-5-methyl-3-nitrobenzene.

Scientific Research Applications

1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: As a building block for the synthesis of polymers and other advanced materials.

    Chemical Biology: In the study of biological pathways and the development of chemical probes.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

    Reduction: The nitro group is reduced to an amine group through a series of electron transfer steps facilitated by the reducing agent.

    Oxidation: The ethoxy group is oxidized to a carboxylic acid through the formation of intermediate species such as aldehydes and alcohols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituent type, position, or functional groups (Table 1). Key comparisons include:

Table 1: Comparison of Structural Analogs
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Notes Reference IDs
1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene Br (1), -OCH₂CH₃ (2), -CH₃ (5), -NO₂ (3) C₉H₁₀BrNO₃ 268.09* Ethoxy group enhances solubility; methyl stabilizes ring -
1-Bromo-3-methoxy-5-nitrobenzene Br (1), -OCH₃ (3), -NO₂ (5) C₇H₆BrNO₃ 232.03 Methoxy at position 3 increases electron density at para position
1-Bromo-3-methyl-5-nitrobenzene Br (1), -CH₃ (3), -NO₂ (5) C₇H₆BrNO₂ 216.03 Lacking ethoxy; nitro at 5 directs electrophilic substitution
5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene Br (5), Cl (1), -OCH₂CH₃ (2), -NO₂ (3) C₈H₇BrClNO₃ 280.50 Chlorine at 1 increases halogen reactivity
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Br (1), F (4), -OCH₃ (2), -NO₂ (5) C₇H₅BrFNO₃ 250.02 Fluorine’s electronegativity alters ring reactivity

*Calculated molecular weight based on formula.

Key Observations :
  • Substituent Position : The nitro group at position 3 (meta to bromine) in the target compound contrasts with analogs like 1-Bromo-3-methoxy-5-nitrobenzene (nitro at 5, para to methoxy). This affects electron distribution: nitro at 3 is meta-directing, whereas nitro at 5 in the analog is para-directing for subsequent reactions .
  • Functional Group Effects: The ethoxy group (-OCH₂CH₃) in the target compound provides greater steric bulk and slightly lower polarity compared to methoxy (-OCH₃) in analogs . This may reduce crystallization tendencies and improve solubility in non-polar solvents.
  • Halogen Variants : Replacement of bromine with chlorine (e.g., 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene) lowers molecular weight but increases reactivity in nucleophilic aromatic substitution due to chlorine’s smaller atomic radius .

Physicochemical Properties

  • Boiling/Melting Points: Limited direct data exists, but molecular weight and polarity trends suggest the target compound has a higher boiling point than 1-Bromo-3-methyl-5-nitrobenzene (216.03 g/mol) due to the ethoxy group’s increased van der Waals interactions .
  • LogP (Partition Coefficient) : The ethoxy group in the target compound likely increases hydrophobicity (higher LogP) compared to methoxy-containing analogs. For example, 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene has a calculated XLogP3 of 3.4 , whereas methoxy analogs may have lower values.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.